molecular formula C16H22N2O2 B5216941 1-[6-(2-Methoxyphenoxy)hexyl]imidazole

1-[6-(2-Methoxyphenoxy)hexyl]imidazole

Cat. No.: B5216941
M. Wt: 274.36 g/mol
InChI Key: IEFBCTRVDHRTFJ-UHFFFAOYSA-N
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Description

1-[6-(2-Methoxyphenoxy)hexyl]imidazole is an organic compound belonging to the class of anisoles, which are organic compounds containing a methoxybenzene or a derivative thereof . This compound is characterized by the presence of an imidazole ring attached to a hexyl chain, which is further connected to a methoxyphenoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[6-(2-Methoxyphenoxy)hexyl]imidazole involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with 1,6-dibromohexane to form 6-(2-methoxyphenoxy)hexyl bromide. This intermediate is then reacted with imidazole in the presence of a base such as potassium carbonate to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[6-(2-Methoxyphenoxy)hexyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the methoxyphenoxy group.

    Common Reagents and Conditions: Typical reagents include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve solvents such as ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions.

    Major Products: The major products formed depend on the type of reaction. .

Scientific Research Applications

1-[6-(2-Methoxyphenoxy)hexyl]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(2-Methoxyphenoxy)hexyl]imidazole involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound binds to the hydrophobic pocket within the capsid protein of viruses, inhibiting their ability to infect host cells . The imidazole ring plays a crucial role in this binding process, interacting with amino acid residues in the target protein. This interaction disrupts the normal function of the protein, leading to the inhibition of viral replication .

Comparison with Similar Compounds

1-[6-(2-Methoxyphenoxy)hexyl]imidazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[6-(2-methoxyphenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-19-15-8-4-5-9-16(15)20-13-7-3-2-6-11-18-12-10-17-14-18/h4-5,8-10,12,14H,2-3,6-7,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFBCTRVDHRTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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